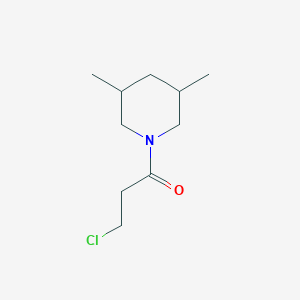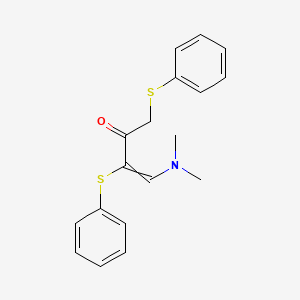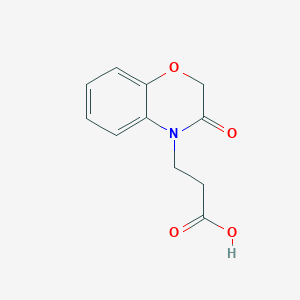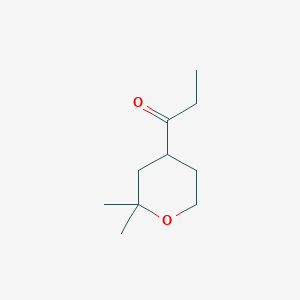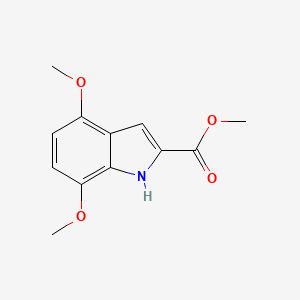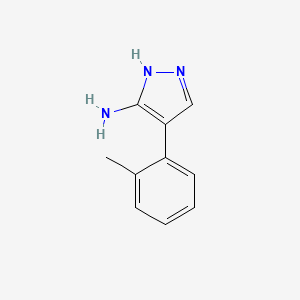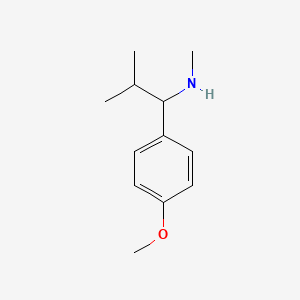
1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine, also known as methoxetamine (MXE), is a dissociative anesthetic drug that has gained attention in recent years due to its potential use in scientific research. MXE is a derivative of ketamine and has similar effects on the brain and nervous system. However, MXE has a longer duration of action and is more potent than ketamine.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
This compound can be used in the synthesis of heterocycles, which are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . For instance, it can be used in the synthesis of 1,2,3-triazoles, which are known to display significant biological activities .
Production of Carbohydrazide Derivatives
The compound can react with indoline-2,3-dione in boiling ethanol under acidic conditions to produce 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide . This reaction has a high yield of 88% .
Synthesis of Triazoloquinazolinone and Hydrazinecarbothioamides
4-Methoxyphenyl isothiocyanate, a derivative of the compound, has been used in the synthesis of 3-benzyl-2-(4-methoxyphenyl)-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one and 2-{[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-N-arylhydrazinecarbothioamides .
Production of Anisole Derivatives
1-(4-Methoxyphenyl)ethanol, another derivative of the compound, can be used to produce 4-(1-chloro-ethyl)-anisole .
Mecanismo De Acción
Target of Action
The compound 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine, also known as 4-Methoxyamphetamine, primarily targets the serotonin transporter and alpha receptors . These targets play a crucial role in neurotransmission, particularly in the regulation of mood, appetite, and sleep.
Mode of Action
The compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate its effects . This interaction with its targets leads to an increase in the concentration of serotonin in the synaptic cleft, which can result in changes in mood, appetite, and sleep patterns.
Pharmacokinetics
Similar compounds such as 4-methoxyamphetamine have been found to exhibitgood bioavailability , low clearance , and a small volume of distribution . These properties suggest that the compound could be readily absorbed and distributed in the body, with a potential for significant bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)12(13-3)10-5-7-11(14-4)8-6-10/h5-9,12-13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBFSMQALQAMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406315 |
Source


|
| Record name | 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |
CAS RN |
881486-12-0 |
Source


|
| Record name | 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

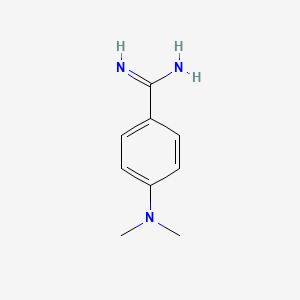

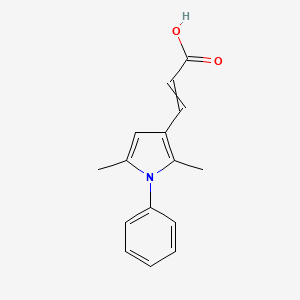
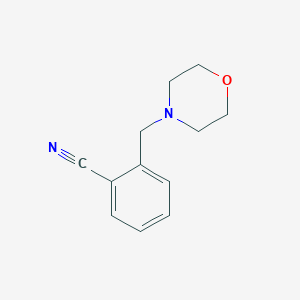
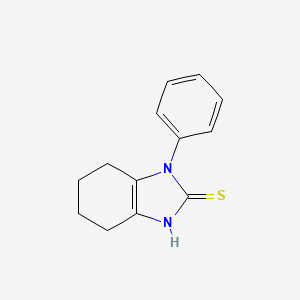
![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)
